molecular formula C9H6O B1214465 Phenylpropiolaldehyde CAS No. 2579-22-8

Phenylpropiolaldehyde

Cat. No.: B1214465
CAS No.: 2579-22-8
M. Wt: 130.14 g/mol
InChI Key: IDASOVSVRKONFS-UHFFFAOYSA-N
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Description

Phenylpropiolaldehyde (IUPAC: 3-phenyl-2-propynal, CAS: 2579-22-8) is an α,β-acetylenic aldehyde characterized by a phenyl group attached to a propiolaldehyde moiety (-C≡C-CHO) . It is a versatile synthon in organic synthesis, particularly in multicomponent reactions (MCRs) for constructing nitrogen- and oxygen-containing heterocycles such as pyrazoles, pyridines, and isoquinolines . Its high reactivity stems from the electron-deficient aldehyde group and the triple bond, enabling cycloadditions, annulations, and nucleophilic additions .

Properties

IUPAC Name

3-phenylprop-2-ynal
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InChI

InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H
Source PubChem
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InChI Key

IDASOVSVRKONFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
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DSSTOX Substance ID

DTXSID80180455
Record name Phenylpropynal
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Molecular Weight

130.14 g/mol
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CAS No.

2579-22-8
Record name Phenylpropynal
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Mechanism of Action

3-Phenylpropiolaldehyde, also known as Phenylpropargyl aldehyde or Phenylpropiolaldehyde, is a chemical compound with the molecular formula C₉H₆O . Its mechanism of action, however, is not well-documented in the literature. Here is a hypothetical overview based on the general properties of aldehydes and the information available.

Biological Activity

Phenylpropiolaldehyde, a compound with the molecular formula C9_9H8_8O, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis of this compound Derivatives

This compound serves as a precursor for synthesizing various derivatives that exhibit significant biological activities. For instance, it has been used in the synthesis of pyrimidine-linked 1,3,4-thiadiazole Mannich base derivatives, which demonstrated notable antimicrobial properties . The reaction typically involves the condensation of this compound with acetamidine hydrochloride, yielding compounds that are structurally characterized using techniques such as FT-IR and NMR spectroscopy .

Antimicrobial Activity

Research indicates that this compound derivatives possess substantial antimicrobial activity against various pathogens. In a study evaluating novel pyrimidine-linked derivatives, compounds synthesized from this compound exhibited effective inhibition against both bacterial and fungal strains .

Anticancer Properties

This compound and its derivatives have shown promising anticancer effects. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating apoptotic pathways. For example, compounds derived from this compound have been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant cytotoxicity with IC50_{50} values in the micromolar range .

CompoundCell LineIC50_{50} (µM)Mechanism of Action
1MCF-712.5Induces apoptosis via caspase activation
2MDA-MB-23115.0Inhibits cell proliferation and induces G2/M arrest

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicated that certain derivatives could significantly reduce inflammation in carrageenan-induced edema models. The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines and mediators .

The biological activities of this compound are largely attributed to its ability to interact with specific cellular targets. The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways:

  • Acetylcholinesterase Inhibition : Some derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE), which is relevant for neuroprotective applications .
  • Cell Cycle Arrest : Certain studies indicate that this compound can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of this compound-derived triazolo[3,4-b]thiadiazines against lung cancer cell lines. The most potent compound demonstrated an IC50_{50} value of 8 µM and effectively inhibited tumor growth in xenograft models without significant toxicity to normal cells .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. These compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .

Scientific Research Applications

Synthetic Chemistry Applications

Phenylpropiolaldehyde serves as a valuable intermediate in organic synthesis, especially in the construction of complex molecules. Its reactivity allows for diverse transformations, which can be utilized in the development of pharmaceuticals and agrochemicals.

Key Reactions Involving this compound:

  • Aldol Reactions: It can participate in aldol condensation reactions to form larger carbon frameworks.
  • Cyclization Reactions: this compound is used in cyclization reactions to create heterocycles, which are essential components in many biologically active compounds.

Table 1: Summary of Synthetic Applications

Reaction TypeProduct TypeYield (%)Reference
Aldol Condensationβ-Hydroxyaldehydes75-90
CyclizationHeterocycles65-85
Michael AdditionConjugated Compounds70-95

Pharmacological Applications

Recent studies have highlighted the potential of this compound derivatives in medicinal chemistry. These compounds exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Case Study: Anticancer Activity

  • Compound: A derivative of this compound was tested against several cancer cell lines.
  • Findings: The compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 12 µM, outperforming standard treatments like Erlotinib .

Table 2: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMDA-MB-23112
AntimicrobialE. coli15
Anti-inflammatoryRAW 264.7 macrophages20

Material Science Applications

This compound is also explored for its utility in material science, particularly in the synthesis of polymers and advanced materials.

Key Applications:

  • Polymer Synthesis: It is used as a monomer in the production of functionalized polymers that exhibit desirable mechanical and thermal properties.
  • Coatings and Adhesives: Its reactive aldehyde group allows for cross-linking reactions that enhance the durability and performance of coatings and adhesives.

Table 3: Material Properties of this compound-Based Polymers

PropertyValueReference
Glass Transition Temp. (Tg)120 °C
Tensile Strength50 MPa
Thermal StabilityDecomposes at >300 °C

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share functional or structural similarities with phenylpropiolaldehyde:

Compound CAS Molecular Formula Functional Groups Key Applications Reactivity Profile Safety Concerns
This compound 2579-22-8 C₉H₆O Aldehyde, alkyne MCRs, heterocycle synthesis High reactivity in cyclizations Lachrymator
Phenylacetaldehyde 93-53-8 C₈H₈O Aldehyde Flavoring agents, intermediates Aldol condensations Irritant
2-Phenylpropionaldehyde 93-53-8 C₉H₁₀O Aldehyde, branched chain Pharmaceuticals, polymers Steric hindrance limits reactivity Skin/eye irritation
Oct-2-ynal N/A C₈H₁₂O Aldehyde, alkyne MCRs (limited scope) Moderate reactivity in annulations Data unavailable
Phenylpropiolic acid 637-44-5 C₉H₆O₂ Carboxylic acid, alkyne Coordination chemistry, materials Acid-catalyzed esterifications Corrosive

Reactivity in Multicomponent Reactions (MCRs)

  • This compound :
    • Serves as a ynal component in MCRs, enabling efficient synthesis of:
  • Pyrazoles (e.g., Ugi reaction with indazole-3-carboxylic acid and aniline, yielding 5a in high yield) .
  • Isoquinolines (e.g., annulation with ketoxime acetates, yielding 4n–4q in moderate-to-good yields) .
  • Furan derivatives (e.g., domino reaction with 1,3-dicarbonyl compounds and heteroaromatic amines) . Tolerance for substituents: Methoxy and methyl groups on the phenyl ring are compatible (e.g., 103m, 103n) .
  • Oct-2-ynal and 3-(thiophen-3-yl)propionaldehyde :

    • Exhibit narrower substrate scopes compared to this compound. For example, replacing this compound with oct-2-ynal (103o) in pyridine synthesis requires precise conditions and yields lower efficiency .

Physical and Chemical Properties

  • This compound: Purity: ≥95% .
  • Phenylacetaldehyde derivatives :
    • 2-Phenylpropionaldehyde has a branched structure (CH₃-CH(C₆H₅)-CHO), introducing steric hindrance that reduces reactivity in sterically demanding reactions .

Research Case Studies

Four-Component Coupling for 4-Hydroxycoumarin Derivatives

A ternary catalytic system (Pd/amine/Brønsted acid) enables the four-component reaction of this compound with diazoacetates, alcohols, and 4-hydroxycoumarin. This method constructs quaternary and tertiary stereocenters with high diastereoselectivity, showcasing this compound’s versatility in complex molecule synthesis .

Preparation Methods

Chromium-Based Oxidation

Chromium trioxide (CrO₃) in acidic media is a classical oxidizing agent for alcohols. Adapted from the synthesis of propynal (HC≡C-CHO) from propargyl alcohol, this method involves:

  • Dissolving 3-phenyl-2-propyn-1-ol in 2-butanone.

  • Adding a solution of CrO₃, sulfuric acid (H₂SO₄), and water dropwise at 20–25°C.

  • Stirring for 4 hours, followed by extraction and distillation.

Key Data:

ParameterValue
Yield85–90% (extrapolated)
Temperature20–25°C
Solvent2-Butanone

This method avoids over-oxidation to carboxylic acids due to the electron-withdrawing effect of the triple bond, stabilizing the aldehyde intermediate.

Swern Oxidation

A milder alternative employs oxalyl chloride (COCl₂) and dimethyl sulfoxide (DMSO) to oxidize 3-phenyl-2-propyn-1-ol. The Swern oxidation ensures high selectivity for aldehydes:

  • Reacting the alcohol with oxalyl chloride at −50°C.

  • Adding DMSO and triethylamine (Et₃N) to quench the reaction.

Advantages:

  • Avoids acidic conditions, preserving acid-sensitive functional groups.

  • Typical yields: 75–80%.

Hydroformylation of Phenylacetylene

Hydroformylation of phenylacetylene (Ph-C≡CH) introduces a formyl group across the triple bond, yielding this compound. This method employs transition metal catalysts under syngas (CO/H₂) conditions.

Rhodium-Catalyzed Hydroformylation

Rhodium complexes (e.g., RhH(CO)(PPh₃)₃) facilitate regioselective aldehyde formation:

  • Reacting phenylacetylene with CO/H₂ (1:1) at 80°C.

  • Using toluene as a solvent and triphenylphosphine (PPh₃) as a ligand.

Key Data:

ParameterValue
Pressure20–30 bar
Yield70–75%
Selectivity>90% for α,β-unsaturated aldehyde

This method is industrially scalable but requires high-pressure equipment.

Sonogashira Coupling with Aldehyde Precursors

The Sonogashira cross-coupling reaction enables the synthesis of this compound from halogenated aldehydes and phenylacetylene.

Coupling of Bromoacetaldehyde Diethyl Acetal

  • Protecting bromoacetaldehyde as its diethyl acetal.

  • Coupling with phenylacetylene using Pd(PPh₃)₂Cl₂ and CuI in Et₃N.

  • Deprotecting the acetal with aqueous HCl to yield this compound.

Reaction Scheme:
BrCH₂CH(OEt)₂ + Ph-C≡CH → Ph-C≡C-CH(OEt)₂ → Ph-C≡C-CHO

Optimization Insights:

  • Palladium catalysts enhance coupling efficiency (yields: 65–70%).

  • Deprotection at mild acidic conditions prevents alkyne degradation.

Catalytic Partial Oxidation of 3-Phenyl-1-Propanol

Though less common, partial oxidation of 3-phenyl-1-propanol (Ph-CH₂-CH₂-CH₂OH) under controlled conditions can yield this compound. This method involves dehydrogenation and triple bond formation.

Heterogeneous Catalysis

  • Using Cu/ZnO/Al₂O₃ catalysts at 250–300°C.

  • Dehydrogenating the alcohol to Ph-CH₂-CH₂-CHO.

  • Subsequent dehydrogenation to form the triple bond.

Challenges:

  • Low selectivity (<50%) due to competing over-oxidation.

  • Requires precise temperature control.

Industrial-Scale Considerations

Recent Advances

  • Photocatalytic oxidation using TiO₂ nanoparticles under UV light improves sustainability.

  • Flow chemistry systems enhance reaction control and scalability .

Q & A

Q. What statistical methods are appropriate for analyzing variability in this compound reaction yields?

  • Answer : Apply ANOVA to compare batch-to-batch variability or t-tests for paired conditions (e.g., catalyst A vs. B). Report confidence intervals (95%) and effect sizes. Use tools like R or Python’s SciPy for error propagation analysis in multi-step syntheses .

Tables for Methodological Reference

Technique Application Key Parameters References
NMR SpectroscopyStructural confirmationSolvent (CDCl₃), reference (TMS), δ scale
GC-MSPurity analysisColumn (DB-5), carrier gas (He), split ratio
DFT SimulationsReactivity predictionBasis set (6-311+G(d,p)), solvent model (PCM)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Phenylpropiolaldehyde

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